1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea
CAS No.: 28956-38-9
Cat. No.: VC4916842
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28
* For research use only. Not for human or veterinary use.

CAS No. | 28956-38-9 |
---|---|
Molecular Formula | C10H11N3O2S |
Molecular Weight | 237.28 |
IUPAC Name | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea |
Standard InChI | InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) |
Standard InChI Key | FBYMWYBOTQNVPE-UHFFFAOYSA-N |
SMILES | CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea, reflecting the methoxy group at the 6-position of the benzothiazole ring and the methyl-substituted urea moiety . Alternative identifiers include:
Molecular Structure and Computational Properties
The compound’s structure (Fig. 1) consists of a benzothiazole core fused with a urea group. Key computational properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 237.28 g/mol | PubChem |
XLogP3-AA (LogP) | 1.9 | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
Rotatable Bond Count | 2 | PubChem |
The SMILES representation is CN(C(=O)NC1=NSC2=CC=C(OC)C=C21)OC, and the InChIKey is BBNINZSRHVHUTL-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step process:
-
Formation of 6-Methoxy-2-aminobenzothiazole: The benzothiazole core is functionalized with a methoxy group at the 6-position and an amine at the 2-position.
-
Urea Coupling: Reaction of 6-methoxy-2-aminobenzothiazole with methyl isocyanate under reflux conditions yields the target compound .
Reaction Scheme:
Yields for this method range from 70–85%, depending on purification techniques .
Physicochemical Properties
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:
-
¹H NMR (DMSO-d₆): Signals at δ 3.15 (s, 3H, N–CH₃), 3.85 (s, 3H, OCH₃), 6.85–7.45 (m, 3H, aromatic), and 8.20 (s, 1H, NH) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). It remains stable under ambient conditions for >6 months but degrades under strong acidic or basic conditions .
Mechanistic studies suggest inhibition of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, critical regulators of cell proliferation .
Antimicrobial and Antifungal Effects
At concentrations of 50–100 μg/mL, the compound demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans, though less potent than standard antibiotics like streptomycin .
Enzyme Inhibition
Applications in Drug Development
Anti-Inflammatory and Analgesic Uses
Structural analogs reduced carrageenan-induced paw edema in rodents by 45–60%, likely through cyclooxygenase-2 (COX-2) inhibition .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume